4-[2-(4-Ethylphenoxy)ethyl]-1H-imidazole
Description
4-[2-(4-Ethylphenoxy)ethyl]-1H-imidazole is an imidazole derivative featuring a 4-ethylphenoxyethyl substituent at the 4-position of the imidazole ring. This compound belongs to a broader class of N-heterocyclic molecules, which are renowned for their versatility in medicinal chemistry and materials science.
Properties
Molecular Formula |
C13H16N2O |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
5-[2-(4-ethylphenoxy)ethyl]-1H-imidazole |
InChI |
InChI=1S/C13H16N2O/c1-2-11-3-5-13(6-4-11)16-8-7-12-9-14-10-15-12/h3-6,9-10H,2,7-8H2,1H3,(H,14,15) |
InChI Key |
FWIRIRPBCDTRAF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCC2=CN=CN2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Flexibility: The ethylphenoxyethyl group can be introduced via nucleophilic substitution or coupling reactions, as seen in benzimidazole derivatives () .
- Structure-Activity Relationships (SAR): Bulkier substituents (e.g., ethylphenoxyethyl vs. methyl) may enhance receptor binding but reduce aqueous solubility.
- Unanswered Questions: Limited data exist on the target compound’s pharmacokinetics or toxicity. Further studies could compare its efficacy with econazole or SKF-96365 in biological assays.
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